molecular formula C12H15BN2O2 B14078356 (2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid

(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid

Cat. No.: B14078356
M. Wt: 230.07 g/mol
InChI Key: VZSYNEZLBIYZPA-UHFFFAOYSA-N
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Description

(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, thereby ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Cyanophenylboronic acid
  • 4-Piperidinylphenylboronic acid

Uniqueness

(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a piperidinyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and binding properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H15BN2O2

Molecular Weight

230.07 g/mol

IUPAC Name

(2-cyano-5-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C12H15BN2O2/c14-7-10-4-3-9(6-12(10)13(16)17)11-2-1-5-15-8-11/h3-4,6,11,15-17H,1-2,5,8H2

InChI Key

VZSYNEZLBIYZPA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCCNC2)C#N)(O)O

Origin of Product

United States

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